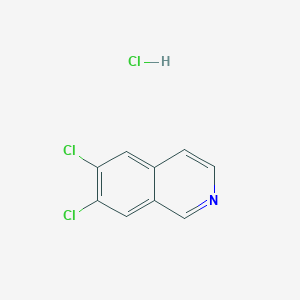
6,7-Dichloroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H6Cl3N and its molecular weight is 234.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Applications
1. Anticancer Activity
Research has indicated that derivatives of 6,7-Dichloroisoquinoline hydrochloride exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These compounds are being explored for their ability to target specific pathways involved in tumor progression.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, including resistant pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Enzyme Inhibition
In biochemical research, this compound is studied for its potential as an enzyme inhibitor. For example, it has been shown to interact with certain kinases and phosphatases, which are crucial in various signaling pathways. This interaction can lead to modulation of cellular responses, making it a candidate for further development as a therapeutic agent.
Case Studies
Several case studies have documented the efficacy and safety of this compound in clinical settings:
- Case Study 1: A study evaluated the compound's effects on human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.
- Case Study 2: Another observational study focused on its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that derivatives of the compound inhibited MRSA growth effectively, highlighting its potential in treating resistant infections.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits growth in various cancer cell lines | Induces apoptosis; cell cycle arrest observed |
| Antimicrobial | Active against multiple bacterial strains | Effective against MRSA; disrupts bacterial membranes |
| Enzyme Inhibition | Modulates activity of key enzymes in signaling pathways | Interacts with kinases; potential for therapeutic modulation |
属性
CAS 编号 |
73075-60-2 |
|---|---|
分子式 |
C9H6Cl3N |
分子量 |
234.5 g/mol |
IUPAC 名称 |
6,7-dichloroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H5Cl2N.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h1-5H;1H |
InChI 键 |
KYVNPMLMQVDMQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=CC(=C(C=C21)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















